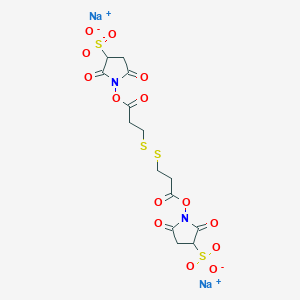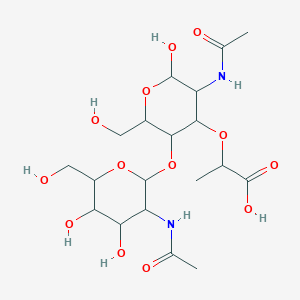![molecular formula C₄₃H₄₈Cl₃NO₁₅ B1140576 N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel CAS No. 114915-15-0](/img/structure/B1140576.png)
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel (N-Deb-PTX) is a novel taxane derivative, first synthesized and reported in 2019 by a research team from the Chinese Academy of Sciences. Taxanes are a class of diterpenes found in the bark of the Pacific yew tree, and are used in chemotherapy to treat various forms of cancer. N-Deb-PTX has been found to have unique properties that make it an attractive candidate for laboratory experiments and clinical trials.
科学的研究の応用
Nanoparticle-Based Delivery Systems for Paclitaxel
Paclitaxel, a chemotherapeutic drug, has seen advancements in its delivery systems to enhance its therapeutic index and reduce side effects. The development of nanoparticle-based delivery systems, such as polymeric nanoparticles, lipid-based formulations, and inorganic nanoparticles, has been explored to improve paclitaxel's solubility, circulation half-life, and patient compliance. These systems utilize the enhanced permeability and retention effect for passive tumor targeting, aiming to lower toxicity and improve pharmacokinetic profiles. Notably, paclitaxel albumin-bound nanoparticles (Abraxane®) have been FDA-approved for treating metastatic breast cancer and non-small cell lung cancer, with ongoing clinical trials for novel nanoparticle formulations (Ma & Mumper, 2013).
Drug-Eluting Stents Utilizing Paclitaxel
Paclitaxel has been incorporated into drug-eluting stent technologies to prevent restenosis by reducing vascular cell proliferation. Various platforms have been designed to adhere paclitaxel onto stents, showing a marked reduction in neointimal and medial cell proliferation. These findings underscore the need for controlled drug release due to paclitaxel's narrow toxic-therapeutic window and high hydrophobic character, highlighting its role in the prevention of restenosis in coronary arteries (Sousa, Serruys, & Costa, 2003).
Targeted Delivery Systems for Paclitaxel
The development of targeted delivery systems for paclitaxel aims to enhance its selectivity and effectiveness against cancer. By conjugating paclitaxel with specific targeting compounds, such as folic acid, hyaluronic acid, and monoclonal antibodies, researchers have sought to improve its tumor-specificity, potentially reducing undesirable side effects and increasing anticancer activity. These approaches have been tested across various tumor models, indicating a promising avenue for chemotherapy enhancement (Li, Wang, Sun, & Wang, 2016).
Pharmacogenomics of Paclitaxel-Induced Toxicity
Understanding the pharmacogenomics of paclitaxel-induced toxicity can lead to improved safety profiles for patients. Genetic variations influencing drug metabolism and toxicity pathways offer insights into personalized treatment strategies that could mitigate adverse effects while maintaining therapeutic efficacy. This area of research underscores the complexity of paclitaxel's impact on patients and the potential for tailored treatments based on genetic markers (Al-Mahayri, Alahmad, & Ali, 2021).
作用機序
Target of Action
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel, also known as N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel, is primarily a mitotic inhibitor used in cancer chemotherapy . Its primary target is the microtubules in the cell .
Mode of Action
The compound acts as a microtubule-stabilizing agent . It binds to the β-subunit of tubulin and stabilizes the microtubules, preventing their disassembly. This inhibits cell division and leads to cell death, making it effective in cancer treatment .
Biochemical Pathways
The compound affects the cell cycle by inhibiting mitosis. By stabilizing the microtubules, it prevents the cell from completing mitosis, leading to cell cycle arrest at the G2/M phase. This results in apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is the inhibition of cell division and the induction of apoptosis . This makes it effective as an antineoplastic agent , helping to prevent the growth and spread of cancer cells .
特性
IUPAC Name |
[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48Cl3NO15/c1-21-26(59-37(53)31(50)30(47)24-13-9-7-10-14-24)18-42(55)35(61-36(52)25-15-11-8-12-16-25)33-40(6,34(51)32(58-22(2)48)29(21)39(42,4)5)27(60-38(54)57-20-43(44,45)46)17-28-41(33,19-56-28)62-23(3)49/h7-16,26-28,30-33,35,50,55H,17-20,47H2,1-6H3/t26?,27-,28+,30?,31?,32+,33?,35?,40+,41-,42+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRBBGQICGEZIW-BZJDUHISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48Cl3NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)


![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)




